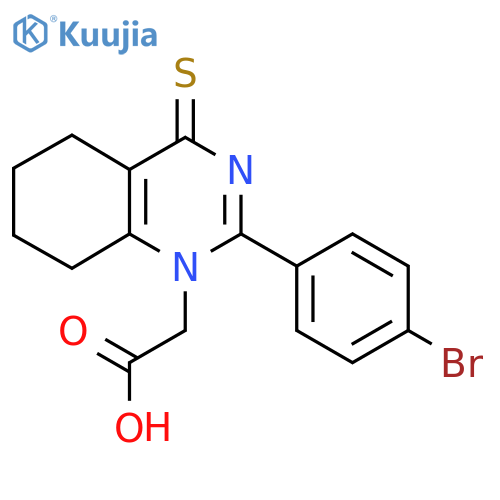Cas no 620590-18-3 (2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid)
2-2-(4-ブロモフェニル)-4-スルファニリデン-1,4,5,6,7,8-ヘキサヒドロキナゾリン-1-イル酢酸は、高度に特異的な構造を有する有機化合物です。ブロモフェニル基とスルファニリデン基を併せ持つことで、優れた電子特性と反応性を示します。ヘキサヒドロキナゾリン骨格は分子の剛性を高め、標的分子との選択的相互作用を可能にします。カルボキシル基の存在により、水溶性の調整や他の官能基との結合が容易であり、医薬品中間体や材料科学分野での応用が期待されます。特に、酵素阻害剤や触媒配位子としての潜在的な用途が注目されています。

620590-18-3 structure
商品名:2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid
2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid
- 2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid
- ChemDiv3_006318
- F1458-0027
- 620590-18-3
- 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid
- 2-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic acid
- IDI1_024228
- AKOS002229346
- HMS1490P04
-
- インチ: 1S/C16H15BrN2O2S/c17-11-7-5-10(6-8-11)15-18-16(22)12-3-1-2-4-13(12)19(15)9-14(20)21/h5-8H,1-4,9H2,(H,20,21)
- InChIKey: UORNQSOWTNAOSD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NC(C2CCCCC=2N1CC(=O)O)=S
計算された属性
- せいみつぶんしりょう: 378.00376g/mol
- どういたいしつりょう: 378.00376g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 85Ų
2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1458-0027-4mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-20μmol |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-50mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-10μmol |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-5mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-30mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-100mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-2mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-3mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1458-0027-40mg |
2-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]acetic acid |
620590-18-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
3. Water
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
620590-18-3 (2-2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-ylacetic acid) 関連製品
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
